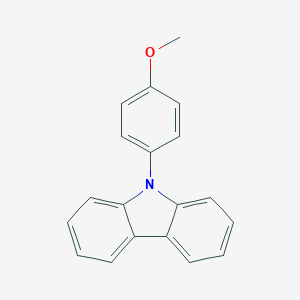
9-(4-Methoxyphenyl)carbazole
Cat. No. B100389
Key on ui cas rn:
19264-74-5
M. Wt: 273.3 g/mol
InChI Key: VZQJKWIYMIKLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06528657B2
Procedure details


8.10 g (48.5 mmol) of carbazole, 12.50 g (53.4 mmol) of 4-iodoanisole, 0.38 g (6.08 mmol) of copper powder, 4.28 g (16.2 mmol) of 18-crown-6-ether and 7.24 g (53.4 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 100 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 24 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of ethanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 6.0 g of a white crystal.




Name
copper
Quantity
0.38 g
Type
catalyst
Reaction Step One

[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1Cl.[Cu]>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
4.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
7.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
copper
|
|
Quantity
|
0.38 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Two
[Compound]
|
Name
|
resultant product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to the reaction for 24 hours
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction product was subjected to suction filtration with a suction funnel, before it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled down
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant filtrate was concentrated in an evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resultant oily product was added 200 ml of ethanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a gray solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized in the presence of benzene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

